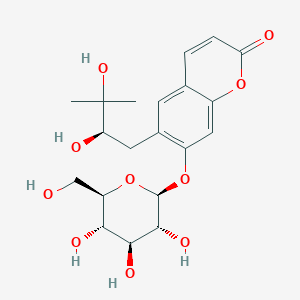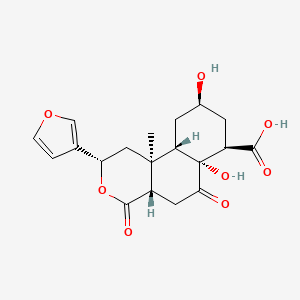
Peucedanol 7-O-glucoside
Vue d'ensemble
Description
Peucedanol 7-O-glucoside is a natural product found in Peucedanum japonicum with data available.
Applications De Recherche Scientifique
Propriétés antioxydantes
Peucedanol 7-O-glucoside a montré des propriétés antioxydantes en laboratoire {svg_1} {svg_2}. Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Propriétés anti-inflammatoires
En plus de ses propriétés antioxydantes, le this compound présente également des propriétés anti-inflammatoires {svg_3} {svg_4}. Cela le rend potentiellement utile dans le traitement des affections caractérisées par une inflammation.
Compléments alimentaires
Les propriétés antioxydantes et anti-inflammatoires du this compound en font un candidat prometteur pour l'inclusion dans les compléments alimentaires {svg_5} {svg_6}. Ces suppléments pourraient aider à stimuler les défenses naturelles de l'organisme et à promouvoir la santé globale.
Aliments fonctionnels
Le this compound pourrait également être utilisé dans le développement d'aliments fonctionnels {svg_7} {svg_8}. Ce sont des aliments qui ont un effet potentiellement positif sur la santé au-delà de la nutrition de base.
Médecine traditionnelle
Compte tenu de ses propriétés médicinales, le this compound est intéressant dans le domaine de la médecine traditionnelle {svg_9} {svg_10}. Il pourrait être utilisé dans le traitement de diverses affections de santé, en particulier celles liées au stress oxydatif et à l'inflammation.
Pratiques agricoles
La compréhension de la distribution des antioxydants comme le this compound dans les plantes peut influencer les pratiques agricoles {svg_11} {svg_12}. Par exemple, cela peut aider à optimiser la production de plantes riches en ces composés.
Conservation de la biodiversité
L'étude de composés comme le this compound peut contribuer aux efforts de conservation de la biodiversité régionale {svg_13} {svg_14}. En comprenant les applications médicinales et nutritionnelles des espèces végétales locales, nous pouvons mieux apprécier leur valeur et travailler à les protéger.
Recherche en biologie végétale et en biochimie
La recherche sur le this compound fournit des données précieuses pour les recherches futures en biologie végétale, en biochimie et dans des domaines connexes {svg_15} {svg_16}. Elle contribue à approfondir notre compréhension des interactions chimiques complexes qui se produisent au sein des plantes.
Orientations Futures
Peucedanol 7-O-glucoside, along with other compounds derived from the Peucedanum genus, have shown potential medicinal applications . Future research could focus on further understanding the antioxidant distribution in different parts of P. japonicum, which could aid in the development of medicinal and nutritional applications .
Mécanisme D'action
Target of Action
Peucedanol 7-O-glucoside primarily targets the G protein-coupled receptor 43 (GPR43) . GPR43 is a receptor that plays a crucial role in the immune response and inflammation regulation.
Mode of Action
This compound binds to the GPR43 and induces the production of prostaglandin E2 (PGE2) in macrophages . PGE2 is a bioactive lipid that plays a key role in inflammation and immune responses. Additionally, this compound inhibits the production of proinflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNFα), interleukin 6 (IL6), and IL1β by inhibiting nuclear factor kappa B (NFκB) .
Analyse Biochimique
Biochemical Properties
Peucedanol 7-O-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to scavenge free radicals, thereby protecting cells from oxidative stress . Additionally, this compound interacts with enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects . The compound’s ability to inhibit platelet aggregation suggests interactions with proteins involved in the coagulation pathway .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in glucose utilization, which may help regulate blood sugar levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit enzymes responsible for reactive oxygen species (ROS) production, thereby reducing oxidative stress . It also activates antioxidant enzymes, enhancing the cell’s defense against oxidative damage . Furthermore, this compound influences gene expression by modulating transcription factors involved in antioxidant response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant and anti-inflammatory effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and antidiabetic activities . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that retain bioactivity . These metabolites may further interact with metabolic pathways, influencing metabolic flux and metabolite levels . This compound also affects the levels of key metabolites involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Studies have shown that this compound can be efficiently transported into cells, where it exerts its bioactive effects . The distribution of this compound within tissues is also crucial for its therapeutic potential, as it needs to reach target sites to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can directly interact with mitochondrial enzymes involved in oxidative stress response . This subcellular targeting enhances the compound’s efficacy in protecting cells from oxidative damage .
Propriétés
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVAVPFHUPNH-UPPPXSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)


![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)

